

Understanding the pharmacokinetics of C25-140

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Compound of Interest		
Compound Name:	C25-140	
Cat. No.:	B15611908	Get Quote

An In-depth Technical Guide to the Pharmacokinetics of C25-140

Introduction

C25-140 is a first-in-class, orally active small-molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) and the E2-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N).[1][2][3] By directly binding to TRAF6, **C25-140** effectively blocks the formation of lysine 63 (K63)-linked polyubiquitin chains, a critical step in the activation of the canonical NF-κB signaling pathway.[1][4] This pathway is a cornerstone of immune and inflammatory responses.[5][6] The dysregulation of NF-κB signaling is a hallmark of numerous autoimmune and chronic inflammatory diseases.[1] Consequently, **C25-140** has demonstrated therapeutic potential in preclinical mouse models of psoriasis and rheumatoid arthritis, positioning it as a promising candidate for combating autoimmunity.[1][6]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and associated methodologies for **C25-140**, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Inhibition of the TRAF6-Ubc13 Signaling Axis

C25-140 functions by impeding the activation of the NF- κ B pathway. This pathway is initiated by various upstream signals, such as those from pro-inflammatory cytokines (e.g., IL-1 β , TNF α), innate immune receptors (e.g., Toll-like receptors), and antigen receptors.[1][6] Upon



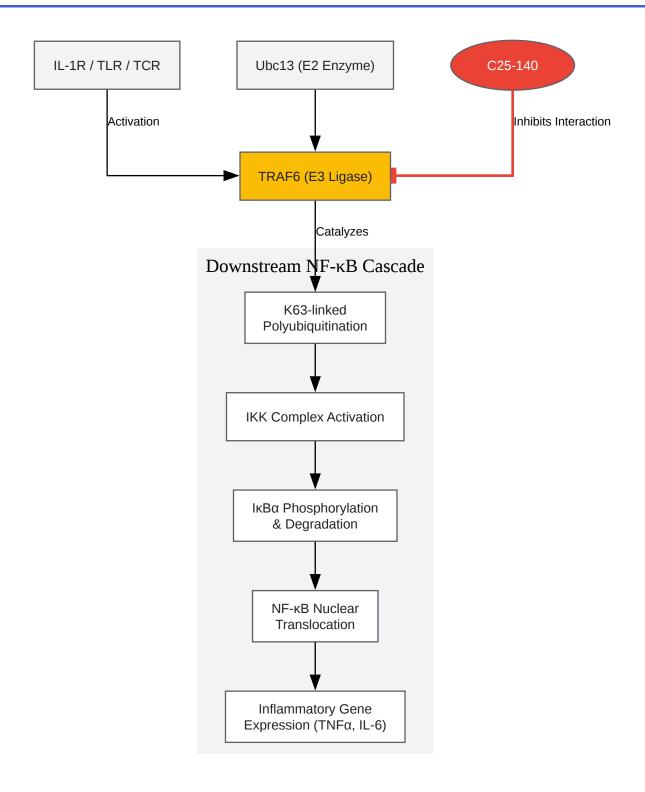




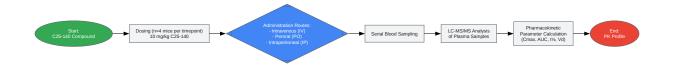
receptor stimulation, TRAF6 is recruited and, in complex with Ubc13, catalyzes the synthesis of K63-linked polyubiquitin chains.[1] These chains serve as a scaffold for downstream signaling proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB transcription factor to translocate into the nucleus, where it drives the expression of inflammatory genes.[1][5]

C25-140 specifically disrupts the initial interaction between TRAF6 and Ubc13, thereby preventing the entire downstream signaling cascade.[1][3]









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